1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the use of a Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrahydroisoquinoline core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of methoxy and benzenesulfonyl groups enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy groups and potential bioactivity.
Uniqueness
1-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its tetrahydroisoquinoline core and the presence of both methoxy and benzenesulfonyl groups.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6S/c1-17-6-9-20(10-7-17)34(28,29)27-13-12-18-14-24(32-4)25(33-5)16-21(18)26(27)19-8-11-22(30-2)23(15-19)31-3/h6-11,14-16,26H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPSGJZKUPAZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=C(C=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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